molecular formula C14H22N2O B11181016 4-(diethylamino)-N-(propan-2-yl)benzamide

4-(diethylamino)-N-(propan-2-yl)benzamide

Cat. No.: B11181016
M. Wt: 234.34 g/mol
InChI Key: DKLYLHWZSYVLLD-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a diethylamino group and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(propan-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with diethylamine and isopropyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-aminobenzamide is reacted with diethylamine in the presence of a suitable catalyst to form the intermediate 4-(diethylamino)benzamide.

    Step 2: The intermediate is then reacted with isopropyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the diethylamino or isopropyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

4-(diethylamino)-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The isopropyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-N-(propan-2-yl)benzamide: Similar structure but with dimethylamino group instead of diethylamino.

    4-(diethylamino)-N-(methyl)benzamide: Similar structure but with a methyl group instead of isopropyl.

Uniqueness

4-(diethylamino)-N-(propan-2-yl)benzamide is unique due to the combination of the diethylamino and isopropyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-(diethylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)13-9-7-12(8-10-13)14(17)15-11(3)4/h7-11H,5-6H2,1-4H3,(H,15,17)

InChI Key

DKLYLHWZSYVLLD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC(C)C

Origin of Product

United States

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